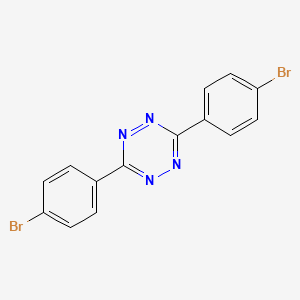

3,6-Bis(4-bromophenyl)-1,2,4,5-tetrazine

説明

Contextualization of the s-Tetrazine Core in Heterocyclic Chemistry

The 1,2,4,5-tetrazine (B1199680), commonly referred to as s-tetrazine, represents a unique class of nitrogen-containing heterocyclic compounds. researchgate.net It consists of a six-membered aromatic ring composed of two carbon atoms and four nitrogen atoms. wikipedia.org This high nitrogen content makes the s-tetrazine ring electron-deficient, a characteristic that dictates much of its reactivity and has made it a subject of significant interest in various chemical disciplines. acs.orgmdpi.com

Structurally, the s-tetrazine molecule is planar, with carbon-nitrogen and nitrogen-nitrogen bond lengths of approximately 1.334 Å and 1.321 Å, respectively. mdpi.com As one of three possible isomers of tetrazine, the 1,2,4,5-isomer is the most extensively studied. wikipedia.orgresearchgate.net Its derivatives are often characterized by intense red and violet colors. mdpi.com The unique electronic properties of the s-tetrazine core, particularly its low-lying Lowest Unoccupied Molecular Orbital (LUMO), are central to its applications in bioorthogonal chemistry, materials science, and as energetic materials. mdpi.comnih.gov

Historical Development and Evolution of 1,2,4,5-Tetrazine Research

The history of 1,2,4,5-tetrazine research dates back to the late 19th century with the first synthesis reported by Adolf Pinner. acs.orgmdpi.com Pinner successfully synthesized 3,6-diphenyl-s-tetrazine by reacting benzonitrile (B105546) with hydrazine (B178648), followed by oxidation of the dihydrotetrazine intermediate. acs.org For many years, research into tetrazines was primarily focused on their potential as high-energy-density materials (HEDMs), owing to their high nitrogen content and the thermodynamic stability of the dinitrogen molecule (N₂) released upon decomposition. mdpi.comnih.gov

In recent decades, the scope of tetrazine research has expanded dramatically. A pivotal development was the application of 1,2,4,5-tetrazines in inverse electron demand Diels-Alder (iEDDA) reactions. nih.gov This "click chemistry" application has become a powerful tool for bioorthogonal labeling, allowing for the selective modification of biomolecules in complex biological environments. researchgate.netnih.govnih.gov Beyond bioorthogonal chemistry, modern research continues to explore s-tetrazines in the development of functional materials like organic light-emitting diodes (OLEDs), coordination polymers, and advanced energetic compounds. mdpi.comnih.gov

Overview of 3,6-Disubstituted-1,2,4,5-Tetrazines within Chemical Research

The functionalization of the s-tetrazine core at the 3 and 6 positions is a cornerstone of its chemistry, as the substituents profoundly influence the molecule's stability, reactivity, and physical properties. wikipedia.orgnih.gov A vast number of symmetrically and asymmetrically 3,6-disubstituted 1,2,4,5-tetrazines have been synthesized and studied. wikipedia.orgresearchgate.net The electronic nature of these substituents allows for the fine-tuning of the tetrazine's reactivity in iEDDA reactions; electron-withdrawing groups generally increase the reaction rate, while electron-donating groups decrease it. nih.gov

Several synthetic strategies are employed to produce these derivatives. The Pinner synthesis remains a common method for creating symmetrical tetrazines from nitriles and hydrazine. mdpi.comnih.gov For both symmetrical and asymmetrical tetrazines, methods involving the condensation of imidoyl chlorides with hydrazine or the functionalization of reactive precursors like 3,6-dichloro-1,2,4,5-tetrazine (B31795) via nucleophilic aromatic substitution (SNAr) are widely used. nih.govresearchgate.netub.edu The ability to create a diverse "tool set" of tetrazines with tailored reaction rates has enabled advanced applications such as staged and selective labeling in biological systems. nih.govrsc.org

Scope and Academic Research Focus for 3,6-Bis(4-bromophenyl)-1,2,4,5-Tetrazine

This compound is a specific, symmetrically substituted diaryl-s-tetrazine. Its structure features the core 1,2,4,5-tetrazine ring flanked by two 4-bromophenyl groups. The presence of bromine atoms, which are electron-withdrawing halogens, on the phenyl rings is a key feature that influences the compound's electronic properties and reactivity. evitachem.com

Research into this compound falls within the broader investigation of substituted tetrazines for applications in materials science and as versatile chemical intermediates. evitachem.com The synthesis can be accomplished via established methods, such as the reaction of 4-bromobenzonitrile (B114466) with hydrazine hydrate (B1144303), often using sulfur as a catalyst in a solvent like ethanol (B145695). evitachem.com The bromine atoms serve as functional handles for further chemical modification through cross-coupling reactions, such as the Suzuki or Sonogashira couplings, allowing for the construction of more complex molecular architectures. This makes this compound a valuable building block in organic synthesis.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₈Br₂N₄ |

| CAS Number | 37932-46-0 bldpharm.com |

| Classification | 3,6-Disubstituted-1,2,4,5-tetrazine evitachem.com |

Structure

3D Structure

特性

IUPAC Name |

3,6-bis(4-bromophenyl)-1,2,4,5-tetrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2N4/c15-11-5-1-9(2-6-11)13-17-19-14(20-18-13)10-3-7-12(16)8-4-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZSSNOZCPBZDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(N=N2)C3=CC=C(C=C3)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 3,6 Bis 4 Bromophenyl 1,2,4,5 Tetrazine and Its Structural Analogues

Foundational Synthetic Methodologies for 1,2,4,5-Tetrazine (B1199680) Scaffolds

The construction of the 1,2,4,5-tetrazine ring is typically achieved through multi-step sequences that culminate in the formation of the aromatic heterocyclic system. These foundational methods have been refined over more than a century to improve yields, substrate scope, and reaction conditions.

Pinner-type Synthesis and its Mechanistic Variations

The Pinner synthesis, first reported in the late 19th century, represents the classical route to 3,6-disubstituted 1,2,4,5-tetrazines. nih.govnih.gov The traditional Pinner reaction involves the condensation of an iminoester with hydrazine (B178648) to form an amidrazone intermediate. mdpi.com This intermediate then undergoes cyclization in the presence of excess hydrazine to yield a 1,2-dihydro-1,2,4,5-tetrazine, which is subsequently oxidized to the aromatic tetrazine. mdpi.com

A more direct and widely used variation, often termed a "Pinner-like" reaction, bypasses the pre-formation of iminoesters by reacting nitriles directly with hydrazine. nih.govnih.gov For the synthesis of symmetrical 3,6-disubstituted tetrazines like 3,6-bis(4-bromophenyl)-1,2,4,5-tetrazine, a single nitrile precursor (4-bromobenzonitrile) is used. evitachem.com The reaction mechanism is believed to involve the initial nucleophilic attack of hydrazine on the nitrile, eventually leading to the formation of a dihydrotetrazine intermediate that requires subsequent oxidation. nih.gov While effective for many aromatic nitriles, these methods can be limited when synthesizing unsymmetrical tetrazines, often resulting in a mixture of products. nih.gov

| Method | Precursors | Key Intermediates | Final Step | Reference(s) |

| Classical Pinner Synthesis | Iminoester, Hydrazine | Amidrazone, Dihydro-1,2,4,5-tetrazine | Oxidation | mdpi.com |

| "Pinner-like" Synthesis | Nitrile, Hydrazine | Dihydro-1,2,4,5-tetrazine | Oxidation | nih.govnih.gov |

S-Induced One-Pot Synthesis Approaches

To facilitate the reaction between nitriles and hydrazine, particularly for aromatic systems, elemental sulfur is often employed as a catalyst or mediator. nih.govencyclopedia.pubresearchgate.net In these S-induced one-pot syntheses, sulfur is believed to react with hydrazine to form a more reactive nucleophilic species, NH₂NHSH, which then readily attacks the nitrile. nih.govresearchgate.net This approach is particularly effective for preparing symmetrically substituted aromatic tetrazines. One common method involves heating the aromatic nitrile (e.g., 4-bromobenzonitrile) with hydrazine hydrate (B1144303) in a solvent like ethanol (B145695), with sulfur acting as a catalyst. evitachem.comresearchgate.net This methodology has been successfully applied to generate a variety of unsymmetrically substituted tetrazines by reacting different aromatic nitriles with hydrazine hydrate under thermal conditions. rsc.org

Oxidative Protocols for Dihydro-1,2,4,5-tetrazine Intermediates

A variety of reagents have been proven effective for this transformation. Nitrogen oxides, often generated in situ from sodium nitrite (B80452) (NaNO₂) in an acidic medium like acetic acid, are commonly used and highly effective. mdpi.comnih.gov Other organic oxidizing agents have also been successfully employed, including:

m-Chloroperoxybenzoic acid (m-CPBA) , which has been shown to produce the desired tetrazine in moderate yields. mdpi.com

Benzoyl peroxide and benzoquinone , which have also been reported as effective oxidants. mdpi.comresearchgate.net

The selection of the optimal oxidant often depends on the specific substituents on the tetrazine ring to avoid side reactions. researchgate.net

| Oxidizing Agent | Typical Conditions | Reported Yield (%) | Reference(s) |

| Sodium Nitrite (NaNO₂) | Acetic Acid, 0 °C | Varies | mdpi.comnih.gov |

| m-Chloroperoxybenzoic acid (m-CPBA) | Not specified | 55 | mdpi.com |

| Benzoyl Peroxide | Not specified | 65 | mdpi.com |

| Benzoquinone | Not specified | 71 | mdpi.com |

Advanced Functionalization and Derivatization Techniques

The bromine atoms in this compound serve as versatile handles for post-synthetic modification, allowing for the introduction of a wide array of functional groups through transition metal-catalyzed cross-coupling reactions. The tetrazine ring itself is also amenable to nucleophilic substitution.

Transition Metal-Catalyzed Cross-Coupling Reactions: Suzuki, Sonogashira, and Buchwald-Hartwig Modalities

Palladium-catalyzed cross-coupling reactions have become indispensable tools for derivatizing halogenated tetrazines. wikipedia.org

Suzuki Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. youtube.com The Suzuki reaction has been used for the synthesis of unsymmetrical (het)aryl-tetrazines and for modifying bromo-substituted tetrazines, providing a route to complex aryl- or heteroaryl-substituted tetrazines. uzh.ch The choice of ligand, such as derivatives of 1,1′-bis(diphenylphosphine)ferrocene (dppf), can be crucial for achieving good catalytic turnover. uzh.ch

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method has been efficiently applied to 3-bromo-tetrazine derivatives, enabling the synthesis of various alkynyl-tetrazines. chemrxiv.orgrsc.org These alkynyl products can serve as intermediates for further transformations, such as hydrogenation to create alkyl-substituted tetrazines. chemrxiv.orgrsc.org

Buchwald-Hartwig Amination: This reaction creates carbon-nitrogen bonds by coupling an amine with an aryl halide, catalyzed by a palladium complex. wikipedia.orglibretexts.org This powerful method allows for the introduction of primary and secondary amines at the site of a halogen on an aromatic ring. While direct examples on this compound are less commonly detailed, the general applicability to aryl bromides suggests its utility for introducing amino functionalities. wikipedia.orgdigitellinc.com The reaction typically employs a palladium source like Pd₂(dba)₃ and a specialized phosphine (B1218219) ligand such as XPhos. digitellinc.comacsgcipr.org

| Reaction | Coupling Partners | Catalyst System | Bond Formed | Reference(s) |

| Suzuki | Aryl/Vinyl Halide + Organoboron Reagent | Pd catalyst, Base | C(sp²)–C(sp²) | youtube.comuzh.ch |

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp²)–C(sp) | wikipedia.orgchemrxiv.org |

| Buchwald-Hartwig | Aryl/Vinyl Halide + Amine | Pd catalyst, Ligand, Base | C(sp²)–N | wikipedia.orgacsgcipr.org |

Introduction of Hydrazinyl and Related Moieties

The direct introduction of hydrazinyl groups onto the 1,2,4,5-tetrazine core is a key strategy for creating versatile building blocks and energetic materials. This is typically achieved through nucleophilic aromatic substitution (SNA_r_), where a leaving group on the electron-deficient tetrazine ring is displaced by hydrazine. Halogenated tetrazines, such as 3-bromo-1,2,4,5-tetrazine, are excellent electrophiles for these reactions. Other leaving groups, like a pyrazolyl moiety, can also be displaced by hydrazine to yield hydrazinyl-tetrazines. mdpi.com These reactions are often carried out under mild conditions and are highly efficient for introducing the nucleophilic hydrazinyl functionality, which can then be used for further derivatization, such as in condensation reactions.

Strategies for Asymmetric Substitution in 3,6-Positions

The direct synthesis of asymmetrically substituted 1,2,4,5-tetrazines from two different nitriles often leads to a statistical mixture of symmetric and asymmetric products, which are challenging to separate. nih.govreddit.com To overcome this, several strategic approaches have been developed, primarily involving stepwise synthesis or the use of versatile intermediates.

One of the prominent stepwise methods involves the initial formation of a monosubstituted or a differentially functionalized tetrazine precursor, which is then further modified. A classic approach relies on the Pinner reaction, though its direct application for asymmetric synthesis is limited. researchgate.net More effective methods often start with a precursor that can be selectively functionalized.

A significant advancement in the synthesis of asymmetric tetrazines involves the use of 1,2-dichloromethylene hydrazine intermediates. This stepwise method allows for the sequential introduction of different substituents, providing a more controlled route to the desired asymmetric product. nih.govresearchgate.net The reaction of a diacylhydrazine with a chlorinating agent generates the dichloride, which can then be condensed with hydrazine to form the dihydrotetrazine ring, followed by oxidation. nih.govresearchgate.net The use of microwave irradiation has been shown to shorten reaction times and improve yields in some cases. nih.gov

Another versatile strategy employs 3-thiomethyltetrazine intermediates. These can be synthesized from carboxylic esters in a one-pot method and subsequently serve as a platform for divergent synthesis. nih.gov The thiomethyl group can be displaced through palladium-catalyzed cross-coupling reactions, such as the Liebeskind-Srogl coupling, with a variety of boronic acids to introduce a second, different aryl or alkyl group. nih.govresearchgate.net This method offers broad functional group tolerance. nih.gov

Cross-coupling reactions on halogenated tetrazine precursors are also a powerful tool for creating asymmetry. For instance, 3-bromo-6-methyl-1,2,4,5-tetrazine and 3-bromo-6-phenyl-1,2,4,5-tetrazine (B3261920) have been utilized in Sonogashira coupling reactions with terminal alkynes to generate asymmetrically disubstituted tetrazines. rsc.org

Furthermore, a solid-phase synthesis approach has been developed, which elegantly circumvents the issue of separating symmetric and asymmetric products. nih.gov By anchoring one of the nitrile precursors to a solid support, the sequential reaction with a second, different nitrile in the presence of a thiol-containing catalyst and hydrazine hydrate leads to the formation of the unsymmetrical tetrazine, which can then be cleaved from the resin in high purity and yield. nih.gov This method has been shown to be effective for both aryl and alkyl tetrazines with yields ranging from 70-94%. nih.gov

The following tables summarize some of the key findings in the synthesis of asymmetrically substituted 1,2,4,5-tetrazines, highlighting the diversity of substituents and the yields achieved through different synthetic strategies.

Table 1: Synthesis of Asymmetric 3,6-Disubstituted-1,2,4,5-Tetrazines via Optimized Route nih.gov

| Compound | R1 | R2 | Yield (%) |

| 1f | 2-pyridyl | 4-pyridyl | 31 |

| 1g | 2-pyridyl | phenyl | 45 |

| 1h | 2-pyridyl | 4-methoxyphenyl | 35 |

| 1i | 2-pyridyl | 4-(trifluoromethyl)phenyl | 29 |

| 1j | 2-pyridyl | 2-pyridyl | 35 |

| 1k | 2-pyridyl | 3-pyridyl | 30 |

| 1l | 2-pyridyl | 4-cyanophenyl | 33 |

| 1m | 2-pyridyl | 4-nitrophenyl | 25 |

| 1n | 2-pyridyl | 4-fluorophenyl | 38 |

| 1o | 2-pyridyl | 2-pyrimidinyl | 21 |

| 1p | 2-pyridyl | methyl | 51 |

Data sourced from Wang, D. et al. (2013). nih.gov

Table 2: Synthesis of Unsymmetrical Tetrazines via Liebeskind-Srogl Coupling nih.govresearchgate.net

| Entry | R | ArB(OH)₂ | Product | Yield (%) |

| 1 | 4-CF₃C₆H₄ | 4-MeOC₆H₄B(OH)₂ | 3-(4-Trifluoromethylphenyl)-6-(4-methoxyphenyl)-1,2,4,5-tetrazine | 78 |

| 2 | 4-CF₃C₆H₄ | 4-FC₆H₄B(OH)₂ | 3-(4-Trifluoromethylphenyl)-6-(4-fluorophenyl)-1,2,4,5-tetrazine | 85 |

| 3 | 4-CF₃C₆H₄ | 3-ThienylB(OH)₂ | 3-(4-Trifluoromethylphenyl)-6-(3-thienyl)-1,2,4,5-tetrazine | 65 |

| 4 | 4-MeOC₆H₄ | 4-FC₆H₄B(OH)₂ | 3-(4-Methoxyphenyl)-6-(4-fluorophenyl)-1,2,4,5-tetrazine | 72 |

| 5 | 4-MeOC₆H₄ | 2-PyridylB(OH)₂ | 3-(4-Methoxyphenyl)-6-(2-pyridyl)-1,2,4,5-tetrazine | 55 |

Data compiled from research by Wu, H. et al. (2018) and other sources. nih.govresearchgate.net

These strategies underscore the significant progress made in the controlled synthesis of asymmetrically substituted 1,2,4,5-tetrazines, paving the way for the development of novel compounds with tailored properties for various scientific applications.

Advanced Materials Science Applications Utilizing 3,6 Bis 4 Bromophenyl 1,2,4,5 Tetrazine Scaffolds

Optoelectronic and Photofunctional Materials

The electron-accepting nature of the 1,2,4,5-tetrazine (B1199680) ring, combined with the tunable properties afforded by its substituents, makes it a compelling scaffold for materials that interact with light and electricity.

The potential of 3,6-bis(4-bromophenyl)-1,2,4,5-tetrazine as a material for organic electronics is recognized by its classification within categories such as "Organic and Printed Electronics" and "OFET and OPV Materials" by chemical suppliers. esdchem.com.tr This classification suggests its utility as a semiconductor or as a component in the functional layers of organic electronic devices.

While direct performance data for this specific compound in devices is not extensively published, the broader class of tetrazine and related azine derivatives has seen documented use. For instance, triazine-based molecules, which share structural similarities, have been synthesized as effective hole-blocking and exciton-blocking layers in high-efficiency phosphorescent OLEDs. In such devices, materials with deep Highest Occupied Molecular Orbital (HOMO) levels, a characteristic of electron-deficient rings like tetrazine, are crucial for confining charge carriers and excitons within the emissive layer, thereby boosting device efficiency. The synthesis of these advanced materials often involves precursors like 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine, highlighting the role of bromophenyl-substituted azine scaffolds in building complex molecules for OLEDs. A recent review also underscores that 1,2,4,5-tetrazine derivatives are actively being researched for their application in various electronic devices, including OLEDs. rsc.org

Two-photon absorption is a nonlinear optical process with applications in 3D microfabrication, data storage, and biological imaging. The design of molecules with large 2PA cross-sections often relies on creating a significant change in the dipole moment upon excitation. This is typically achieved in molecules with a Donor-π-Acceptor (D-π-A) or Donor-π-Acceptor-π-Donor (D-π-A-π-D) architecture.

The 1,2,4,5-tetrazine core is a potent electron acceptor (A). Research on novel s-tetrazine-based dyes has shown that connecting the tetrazine core to electron-donating moieties (D), such as triphenylamine, through a π-conjugated spacer results in molecules with large 2PA cross-sections. researchgate.net The strong 2PA activity in these systems is attributed to the enhanced intramolecular charge transfer (ICT) from the donor to the central tetrazine acceptor upon excitation. researchgate.net Although tetrazines of this type are often not fluorescent, their strong 2PA makes them interesting for applications where light absorption is the key function. researchgate.net

For this compound, the bromine atoms serve as versatile synthetic handles. They can be readily replaced using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) to attach various electron-donating groups. This functionalization would transform the core scaffold into a D-A-D type chromophore, establishing the intramolecular charge transfer character necessary for significant 2PA activity.

| Molecular Architecture | Core Component | Key Design Principle | Potential Role of this compound |

|---|---|---|---|

| D-π-A-π-D | 1,2,4,5-Tetrazine (Acceptor) | Intramolecular Charge Transfer (ICT) | Serves as the central acceptor (A) unit; bromine sites allow for coupling to Donor-π (D-π) arms. |

| D-π-A | 1,2,4,5-Tetrazine (Acceptor) | Asymmetric ICT | Can be used to create asymmetric structures if different groups are coupled at the 3 and 6 positions. |

The luminescence of 1,2,4,5-tetrazine derivatives is highly dependent on the nature of the substituents at the 3 and 6 positions. nih.gov Many tetrazine compounds are characterized by intense colors, a result of weak n→π* electronic transitions which can also lead to fluorescence. researchgate.net However, π→π* transitions are typically responsible for more significant photoluminescent properties. researchgate.net

Studies on the photophysical properties of various tetrazines have revealed important structure-property relationships. Derivatives with alkoxy substituents can be highly fluorescent, even as neat liquids. nih.gov In contrast, tetrazines with aromatic substituents, such as the phenyl groups in this compound, generally exhibit weak emission. nih.gov This is often due to the presence of efficient non-radiative decay pathways, such as intersystem crossing to the triplet state, which compete with fluorescence. nih.gov Despite the typically weak emission of aryl-tetrazines, their photophysical properties can be modulated. The incorporation of the tetrazine scaffold into larger conjugated systems or the introduction of specific functional groups can enhance fluorescence, leading to applications as fluorogenic probes that "turn on" in response to a specific chemical reaction. rsc.org

| Substituent Type at 3,6-positions | General Luminescence Behavior | Reason |

|---|---|---|

| Alkoxy Groups | Strongly fluorescent | Reduced rate of competing non-radiative decay pathways like intersystem crossing. |

| Aromatic Groups (e.g., Phenyl) | Weakly fluorescent | Efficient intersystem crossing and other non-radiative pathways compete with fluorescence. |

Polymer Chemistry and Macromolecular Engineering

The defined geometry and reactive handles of this compound make it an attractive monomer for the synthesis of novel polymers and a versatile tool for modifying existing macromolecules.

The presence of two chemically robust C-Br bonds on the phenyl rings makes this compound an ideal AB-type monomer for step-growth polymerization. It can readily participate in a variety of well-established palladium-catalyzed cross-coupling reactions to form high-performance polymers. For example, through Suzuki coupling with an aromatic diboronic acid or Stille coupling with an aromatic distannane, it can be incorporated into fully aromatic polymer backbones, known as poly(arylene)s. These polymers are of interest for their thermal stability and electronic properties.

The general strategies for synthesizing tetrazine-containing polymers from this monomer include:

Suzuki Polycondensation: Reacting this compound with a comonomer containing two boronic acid or boronic ester groups (e.g., benzene-1,4-diboronic acid).

Stille Polycondensation: Reacting it with a comonomer containing two organotin groups (e.g., 1,4-bis(tributylstannyl)benzene).

Sonogashira Polycondensation: Reacting it with a comonomer containing two terminal alkyne groups (e.g., 1,4-diethynylbenzene) to produce polymers with rigid alkyne linkages in the backbone.

These polymerization methods allow for the systematic incorporation of the electron-deficient tetrazine unit into a macromolecular chain, creating materials that combine the properties of the tetrazine core with those of the conjugated polymer backbone.

The tetrazine ring itself is a powerful functional group for polymer modification, primarily through the inverse-electron-demand Diels-Alder (iEDDA) reaction. google.com This bioorthogonal "click" reaction is exceptionally fast and efficient, proceeding rapidly at ambient temperatures with suitable dienophiles, such as strained alkenes (e.g., norbornene, trans-cyclooctene) or alkynes. nih.gov

The reactivity of the tetrazine in the iEDDA reaction is enhanced by electron-withdrawing substituents. nih.gov The two electron-withdrawing bromophenyl groups on this compound make its core highly reactive for these cycloadditions. This property can be exploited in two main ways:

Polymer Crosslinking: If a base polymer is first functionalized with dienophile groups (e.g., norbornene), the addition of a small molecule linker like this compound can efficiently crosslink the polymer chains. Since the tetrazine has two reactive sites (the diene itself can react, and after the first cycloaddition, the remaining half can still react), it can bridge two polymer chains, leading to the formation of robust networks such as hydrogels. nih.gov

Post-Polymerization Functionalization: If a polymer is synthesized using this compound as a monomer (as described in 4.2.1), the tetrazine units within the polymer backbone remain available for subsequent iEDDA reactions. This allows the polymer's properties to be modified after its initial synthesis by clicking on molecules with desired functionalities (e.g., fluorescent dyes, bioactive peptides) that bear a dienophile handle.

Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry leverages non-covalent interactions to construct well-defined, functional architectures from molecular building blocks. The this compound molecule is an excellent candidate for such applications due to its rigid structure, defined electronic properties, and multiple sites for non-covalent bonding.

Investigation of Non-Covalent Interactions within Tetrazine Assemblies

The self-assembly of this compound in the solid state and in solution is governed by a combination of subtle, non-covalent forces. The electron-deficient nature of the tetrazine ring and the characteristics of the bromophenyl substituents dictate the preferred interaction geometries.

π-π Stacking: A dominant interaction in aromatic systems is π-π stacking. In diaryl-tetrazines, the electron-poor tetrazine ring can favorably interact with the more electron-rich phenyl rings of adjacent molecules. This donor-acceptor type stacking is often stronger and more geometrically defined than interactions between identical aromatic rings. researchgate.net The result is often the formation of one-dimensional stacks or columns in the crystalline state.

Halogen Bonding: The bromine atoms on the phenyl rings can act as halogen bond donors, interacting with electron-rich sites such as the nitrogen lone pairs on the tetrazine ring of a neighboring molecule (Br···N interactions). This directional interaction contributes significantly to the stability and specific arrangement of molecules in a crystal lattice.

Engineering of Ordered Supramolecular Structures and Pseudorotaxanes

The defined geometry and functional handles of this compound make it a powerful building block for engineering complex, ordered structures beyond simple crystals.

Researchers have utilized similar 3,6-di-pyridyl-1,2,4,5-tetrazine ligands to create discrete, ordered metallacyclic structures, such as squares and pentagons, through coordination with metal ions like iron(II). researchgate.net The formation and stability of these structures were found to be heavily influenced by anion-π interactions within the cavity of the metallacycle. researchgate.net By analogy, the 4-bromophenyl groups of the title compound can be chemically modified—for example, by converting the bromo-substituent into a coordinating group like a pyridine (B92270) or carboxylic acid—to enable the construction of similar metal-organic assemblies.

Furthermore, the flat, electron-accepting surface of the diaryl-tetrazine core makes it a candidate for forming host-guest complexes, including pseudorotaxanes. A pseudorotaxane is a supramolecular complex in which a linear "guest" molecule threads through a macrocyclic "host." In this context, a macrocycle with an electron-rich cavity could thread onto the this compound unit, driven by complementary electronic interactions. The bromine atoms could then be reacted to form bulky "stoppers," trapping the macrocycle and forming a mechanically interlocked rotaxane structure.

Role of Tetrazines in Anion-π Interactions

One of the most significant roles of the 1,2,4,5-tetrazine ring in supramolecular chemistry is its participation in anion-π interactions. This non-covalent interaction occurs between an anion and the electron-deficient face of a π-system. The tetrazine ring is exceptionally π-acidic due to the presence of four electronegative nitrogen atoms, making it an excellent platform for binding anions. researchgate.netrsc.org

The interaction is primarily electrostatic, arising from the attraction between the negative charge of the anion and the positive quadrupole moment of the electron-poor aromatic ring. Studies on various 1,2,4,5-tetrazine derivatives have demonstrated their ability to act as receptors for anions like nitrates, perchlorates, and halides. rsc.org The strength of this interaction can be further enhanced by coordinating the nitrogen atoms of the tetrazine ring to metal cations, which withdraws additional electron density and increases the ring's π-acidity. rsc.org In one study, the coordination of silver(I) ions to the tetrazine ring led to record short contact distances between the ring and a nitrate (B79036) anion, highlighting the potentiation of the anion-π binding. rsc.org

For this compound, the central tetrazine core serves as the primary anion-π binding site. The bromophenyl groups modulate the electronic properties and provide steric influence, but the fundamental interaction is with the tetrazine ring itself. This property is crucial in the design of anion sensors and in directing the self-assembly of larger structures where anions are part of the architecture. researchgate.netresearchgate.net

| Interaction Type | Participating Moieties | Driving Force | Significance in Assembly |

|---|---|---|---|

| Anion-π Interaction | Anion (e.g., NO₃⁻, Cl⁻) and Tetrazine Ring | Electrostatic (Quadrupole-Ion) | Anion recognition, templating crystal structures |

| π-π Stacking | Tetrazine Ring and Phenyl Rings | Electrostatic (Donor-Acceptor) | Formation of columnar structures |

| Halogen Bonding | Bromine Atom and Tetrazine Nitrogen | Electrostatic and Charge Transfer | Directional control of molecular packing |

| C-H···N Hydrogen Bond | Phenyl C-H and Tetrazine Nitrogen | Weak Electrostatic | Stabilization of the overall crystal lattice |

Characterization and Spectroscopic Methodologies for 3,6 Bis 4 Bromophenyl 1,2,4,5 Tetrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. For 3,6-bis(4-bromophenyl)-1,2,4,5-tetrazine, NMR analysis would confirm the identity and purity of the compound by identifying the chemical environment of the hydrogen and carbon atoms.

¹H NMR: In the proton NMR spectrum, the symmetrical nature of the molecule means that only two distinct signals in the aromatic region are expected for the bromophenyl protons. These would appear as two doublets due to ortho-coupling. The protons closer to the electron-withdrawing tetrazine ring would be expected to resonate at a lower field (higher ppm) compared to the protons adjacent to the bromine atom.

¹³C NMR: The carbon-13 NMR spectrum would show four signals for the aromatic carbons and one for the carbon atoms in the tetrazine ring. The carbon atom attached to the bromine (C-Br) would have a characteristic chemical shift, while the carbon attached to the tetrazine ring (C-tetrazine) would be significantly downfield. The two remaining aromatic carbons would appear in the typical aromatic region (120-140 ppm). The tetrazine carbon signal is highly characteristic and would be expected at a very low field, often above 160 ppm, due to the electron-deficient nature of the ring. nih.gov

2D NMR: Techniques like COSY (Correlation Spectroscopy) would confirm the coupling between the adjacent aromatic protons, showing a cross-peak between the two doublets. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be used to definitively assign the proton signals to their corresponding carbon atoms.

While specific spectral data is unavailable for this exact compound, analysis of related 3,6-diaryl-1,2,4,5-tetrazines confirms these expected patterns. scialert.net

Interactive Data Table: Predicted NMR Data

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |

| ¹H | 7.5 - 8.5 | Doublet, Doublet | Two signals expected for the A₂B₂ spin system of the p-substituted phenyl ring. |

| ¹³C | 125 - 140 | Singlet (x3) | Three signals for the CH and C-Br carbons of the phenyl ring. |

| ¹³C | >160 | Singlet | One signal for the equivalent carbons in the tetrazine ring. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands.

Key expected vibrations include:

C=N stretching of the tetrazine ring, typically appearing in the 1600-1650 cm⁻¹ region.

Aromatic C=C stretching vibrations from the phenyl rings, which would be observed in the 1400-1600 cm⁻¹ range.

C-H stretching from the aromatic rings, usually found just above 3000 cm⁻¹.

C-Br stretching , which is expected at lower wavenumbers, typically in the 600-800 cm⁻¹ region.

Characteristic absorptions for the 1,2,4,5-tetrazine (B1199680) ring itself are found at various points, including around 1412 cm⁻¹ and 1072 cm⁻¹ (C-N stretching).

The characterization of various substituted tetrazines by IR spectroscopy confirms the presence of these characteristic bands. scialert.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. 1,2,4,5-Tetrazines are known for their distinct color, which arises from a weak n→π* transition in the visible region of the spectrum. researchgate.net This transition involves the promotion of a non-bonding electron from a nitrogen atom to an antibonding π* orbital of the tetrazine ring. This typically results in a pale absorption band at long wavelengths (around 500-550 nm).

A more intense π→π* transition, associated with the conjugated aromatic system of the phenyl and tetrazine rings, is expected at shorter wavelengths in the UV region (around 280-320 nm). The presence of the bromophenyl groups would influence the exact position and intensity of these absorption maxima (λmax).

Interactive Data Table: Expected UV-Vis Absorption Data

| Transition Type | Expected λmax Range (nm) | Relative Intensity |

| n→π | 500 - 550 | Weak |

| π→π | 280 - 320 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₄H₈Br₂N₄), the molecular ion peak [M]⁺ would be a key feature. Due to the presence of two bromine atoms, this peak would exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as a cluster of three peaks: [M]⁺ (containing two ⁷⁹Br), [M+2]⁺ (containing one ⁷⁹Br and one ⁸¹Br), and [M+4]⁺ (containing two ⁸¹Br), with a relative intensity ratio of approximately 1:2:1.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous confirmation of the elemental formula C₁₄H₈Br₂N₄. For example, the calculated exact mass for [C₁₄H₈⁷⁹Br₂N₄+H]⁺ is a precise value that can be experimentally verified. nih.gov

X-ray Diffraction Analysis for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This analysis would provide precise bond lengths, bond angles, and intermolecular interactions.

For this compound, a crystal structure analysis would reveal:

The planarity of the central 1,2,4,5-tetrazine ring.

The dihedral angle between the tetrazine ring and the two bromophenyl rings. In related diaryl tetrazines, these rings are typically twisted out of the plane of the tetrazine ring to minimize steric hindrance. rsc.org

Intermolecular interactions, such as π–π stacking between the aromatic rings or halogen bonding involving the bromine atoms, which dictate the crystal packing.

While the specific crystal structure for this compound is not available, studies on the closely related 3,6-bis(2-chlorophenyl)-1,2,4,5-tetrazine show a centrosymmetric molecule where the phenyl rings are significantly twisted relative to the tetrazine core. rsc.org

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, Transient Conduction Current)

Electrochemical techniques like cyclic voltammetry (CV) are used to study the redox properties of a molecule. The 1,2,4,5-tetrazine ring is highly electron-deficient and can be reversibly reduced to form a stable radical anion. researchgate.net

The cyclic voltammogram of this compound would be expected to show a reversible one-electron reduction wave. The potential at which this reduction occurs is sensitive to the substituents on the phenyl rings. The electron-withdrawing nature of the bromine atoms would make the reduction occur at a less negative potential compared to the unsubstituted 3,6-diphenyl-1,2,4,5-tetrazine (B188303). Studies on various substituted tetrazines have established a clear correlation between the electron-withdrawing/donating nature of the substituents and their reduction potentials. rsc.org These electrochemical properties are crucial for applications in materials science, such as in the development of organic electronic devices. researchgate.netrsc.org

Computational and Theoretical Studies on 3,6 Bis 4 Bromophenyl 1,2,4,5 Tetrazine Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for studying the electronic structure and properties of various chemical systems, including tetrazine derivatives. DFT calculations allow for the accurate prediction of molecular geometries and the analysis of electronic properties that govern reactivity.

Geometry Optimization and Prediction of Electronic Structures

The electronic structure of 3,6-Bis(4-bromophenyl)-1,2,4,5-tetrazine is characterized by the electron-deficient nature of the tetrazine ring, which is further influenced by the electron-withdrawing bromo-substituents on the phenyl rings. researchgate.net This electron deficiency is a key factor in the reactivity of tetrazines, particularly in inverse electron-demand Diels-Alder reactions. researchgate.net

| Bond | Length (Å) |

|---|---|

| N1-N2 | 1.32 |

| N2-C3 | 1.34 |

| C3-N4 | 1.34 |

| C3-C(phenyl) | 1.48 |

| C(phenyl)-Br | 1.91 |

| Angle | Degrees (°) |

|---|---|

| N1-N2-C3 | 116.5 |

| N2-C3-N4 | 127.0 |

| N2-C3-C(phenyl) | 116.5 |

| N4-C3-C(phenyl) | 116.5 |

Note: The data in the tables above are representative values based on DFT calculations of similar substituted tetrazines and are intended for illustrative purposes.

Calculation of Fukui Functions and Prediction of Reactivity/Selectivity

Fukui functions are conceptual DFT descriptors that help in identifying the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. rsc.org These functions are derived from the change in electron density with respect to a change in the number of electrons. For this compound, the calculation of Fukui functions can pinpoint the atoms most susceptible to chemical reactions.

Generally, for 1,2,4,5-tetrazines, the carbon atoms of the tetrazine ring are the most electrophilic sites, making them prone to nucleophilic attack, a key step in inverse electron-demand Diels-Alder reactions. rsc.org The presence of electron-withdrawing groups, such as the 4-bromophenyl substituents, is expected to enhance the electrophilicity of the tetrazine ring. researchgate.net While specific Fukui function values for this compound are not detailed in the available literature, studies on other substituted tetrazines have demonstrated the utility of this approach in predicting their reactivity and selectivity. rsc.org

| Atomic Site | f+ (for nucleophilic attack) | f- (for electrophilic attack) | f0 (for radical attack) |

|---|---|---|---|

| Tetrazine Carbon | High | Low | Moderate |

| Tetrazine Nitrogen | Low | Moderate | Low |

| Phenyl Carbon (para to Br) | Low | High | Low |

Note: The table provides a qualitative illustration of expected Fukui indices. Actual values would require specific DFT calculations.

Time-Dependent Density Functional Theory (TDDFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TDDFT) is a widely used method for calculating the electronic excited states of molecules, providing insights into their absorption and emission properties. rsc.orgrsc.org For 3,6-diaryl-1,2,4,5-tetrazines, TDDFT calculations can help assign the electronic transitions observed in their UV-visible absorption spectra. researchgate.net

Studies on similar 3,6-diaryl-1,2,4,5-tetrazines have shown that these compounds typically exhibit two main absorption bands. researchgate.net A band in the visible region (around 500-550 nm) is generally attributed to an n→π* transition, while a more intense band in the UV region (around 290-330 nm) corresponds to a π→π* transition. researchgate.netresearchgate.net The exact energies and intensities of these transitions are influenced by the nature of the aryl substituents. For this compound, the bromophenyl groups are expected to modulate these electronic transitions. While detailed experimental and TDDFT data for this specific compound are not available in the reviewed literature, the general trends observed for diaryl tetrazines would be expected to hold. researchgate.net

| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S1 | ~2.3 | ~0.001 | n→π |

| S2 | ~3.8 | ~0.5 | π→π |

Note: The data presented are representative values for diaryl tetrazines and serve as an illustration.

Quantum-Chemical Calculations for Polymerization and Electronic Density Rearrangement

Quantum-chemical calculations can also be employed to understand the potential for polymerization and the changes in electronic density that occur during chemical reactions. While specific computational studies on the polymerization of this compound are not prominent in the literature, the electronic properties of the monomer can provide insights into its potential to form polymeric structures. The reactivity of the tetrazine ring, particularly its susceptibility to cycloaddition reactions, could be a pathway for forming polymer chains if a suitable difunctional co-monomer is used.

More generally, quantum-chemical calculations are instrumental in visualizing the rearrangement of electronic density during a chemical reaction. For instance, in the inverse electron-demand Diels-Alder reaction, which is characteristic of tetrazines, calculations can show the flow of electron density from the dienophile's highest occupied molecular orbital (HOMO) to the tetrazine's lowest unoccupied molecular orbital (LUMO). This electron density transfer is a key feature of the reaction mechanism.

Future Research Directions and Emerging Paradigms in 1,2,4,5 Tetrazine Chemistry

Advancements in Asymmetric and Controlled Synthesis Methodologies

The synthesis of 1,2,4,5-tetrazines, particularly unsymmetrical derivatives, has been a long-standing challenge that limits their broader application. nih.gov Traditional one-pot syntheses from nitriles and hydrazine (B178648) often suffer from low yields and are not suitable for all substrates, especially for creating asymmetric tetrazines with electron-withdrawing groups. nih.gov

Future research is increasingly focused on developing more controlled and versatile synthetic methodologies. A significant advancement is the development of organocatalytic methods using thiol-containing promoters for the de novo synthesis of unsymmetrical tetrazines from nitriles and hydrazine hydrate (B1144303). nih.gov This approach allows for the gram-scale synthesis of various functionalized tetrazines in satisfactory yields. nih.gov Another promising strategy involves a stepwise approach, which offers better control over the final product. researchgate.net This can be further optimized, for instance by using microwave assistance to facilitate the conversion of 1,2-dichloromethylene hydrazine intermediates into the desired 3,6-substituted-1,2,4,5-tetrazines, leading to shorter reaction times and improved yields. nih.gov

The development of synthetic routes for asymmetrically substituted tetrazines is crucial as it provides a greater degree of tunability in their properties and reactivity. nih.gov For example, the synthesis of novel unsymmetrical 1,2,4,5-tetrazines, such as 3-methylsulfinyl-6-methylthio-1,2,4,5-tetrazine and 3-(benzyloxycarbonyl)amino-6-methylsulfinyl-1,2,4,5-tetrazine, has been achieved through the S-oxidation of their sulfide (B99878) precursors. nih.gov These compounds exhibit enhanced reactivity in inverse electron demand Diels-Alder (iEDDA) reactions due to their more electron-deficient character. nih.gov

| Synthetic Method | Description | Advantages | Reference |

| Organocatalysis | De novo formation from nitriles and hydrazine hydrate using thiol-containing catalysts. | Enables scalable synthesis of unsymmetrical tetrazines with a range of functional groups. | nih.gov |

| Stepwise Synthesis with Microwave Assistance | Formation of the tetrazine ring via condensation of 1,2-dichloromethylene hydrazines with hydrazine monohydrate under microwave conditions, followed by oxidation. | Shortens reaction times and improves yields for asymmetric tetrazines. | nih.gov |

| S-oxidation of Thioether Precursors | Selective oxidation of thioether-substituted tetrazines to the corresponding sulfoxides. | Produces more reactive, electron-deficient unsymmetrical tetrazines for iEDDA reactions. | nih.gov |

Development of Novel Reactivity Pathways and Cascade Reactions

The inverse electron demand Diels-Alder (iEDDA) reaction is a cornerstone of tetrazine chemistry, enabling rapid and selective ligations. nih.govresearchgate.net Future research will likely focus on discovering and exploiting novel reactivity patterns beyond this well-established pathway.

A recent breakthrough is the discovery of an unprecedented 1,4-cycloaddition of 1,2,4,5-tetrazines with enamines, which is promoted by the hydrogen-bonding solvent hexafluoroisopropanol (HFIP). nih.govnih.gov This reaction proceeds via a formal [4+2] cycloaddition across the N1 and N4 atoms of the tetrazine ring, followed by a retro [4+2] cycloaddition to yield 1,2,4-triazine (B1199460) derivatives. nih.gov This novel pathway opens up new avenues for the synthesis of diverse heterocyclic systems.

Cascade reactions involving tetrazines are another area of growing interest. The reaction of 3,6-di-2-pyridyl-1,2,4,5-tetrazine with benzyne, for example, leads to an unexpected rearrangement where five bonds are broken and three new bonds are formed. researchgate.net Such complex transformations, even with modest yields, highlight the potential for tetrazines to participate in intricate reaction cascades, affording novel molecular architectures. researchgate.net

The regioselectivity of tetrazine reactions is also a key area for future investigation. For instance, two new unsymmetrical 1,2,4,5-tetrazines were found to exhibit unexpected regioselectivity in their iEDDA reactions, contrary to predictions based on frontier molecular orbital (FMO) analysis. nih.govresearchgate.net Understanding and controlling such regiochemical outcomes will be crucial for the precise synthesis of functional molecules.

| Reaction Type | Description | Significance | Reference |

| 1,4-Cycloaddition with Enamines | A formal [4+2] cycloaddition across the N1/N4 atoms of the tetrazine ring, promoted by HFIP. | Provides a novel pathway to synthesize 1,2,4-triazine derivatives under mild conditions. | nih.govnih.gov |

| Cascade Reaction with Arynes | A complex rearrangement involving multiple bond-breaking and bond-forming events. | Demonstrates the potential for tetrazines in complex cascade reactions to build novel heterocyclic structures. | researchgate.net |

| iEDDA with Unexpected Regioselectivity | Cycloaddition reactions that yield products with a regiochemistry opposite to that predicted by standard models. | Highlights the need for a deeper understanding of the factors governing regioselectivity in tetrazine reactions. | nih.govresearchgate.net |

Integration of Tetrazine Scaffolds into Hybrid Materials and Nanostructures

The unique electronic and reactive properties of 1,2,4,5-tetrazines make them ideal building blocks for advanced functional materials. A significant future direction is the integration of tetrazine scaffolds into hybrid materials and nanostructures.

One promising application is in the development of supramolecular gels. For example, 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine (bptz) derivatives can be used to create functional supramolecular hydrogels. researchgate.netnih.gov These materials leverage both the Diels-Alder reactivity and the metal-coordinating ability of the tetrazine core. researchgate.netnih.gov By functionalizing polymers like poly(ethylene glycol) (PEG) with bptz and then inducing gelation with metal ions, novel hybrid materials with tunable properties can be generated. researchgate.netnih.gov

The coordination chemistry of 1,2,4,5-tetrazines is a rich area for exploration. researchgate.net Tetrazines can act as bridging ligands for metal centers, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). researchgate.netrsc.org These materials can exhibit interesting electronic and magnetic properties due to charge transfer phenomena between the metal and the electron-deficient tetrazine ring. researchgate.net For instance, an unprecedented µ4-coordination mode has been observed where all four nitrogen atoms of the tetrazine ring coordinate to metal ions, enhancing the material's ability for anion-π interactions. rsc.org

Furthermore, tetrazines are being explored for the synthesis of nanomaterials. A one-pot synthesis of gold nanoclusters has been demonstrated by simply mixing a gold salt with 3,6-di-2-pyridyl-1,2,4,5-tetrazine and a thiol. researchgate.net This approach allows for the creation of narrowly dispersed nanoparticles, with the tetrazine likely playing a role in the nucleation and growth process. researchgate.net

| Material Type | Description | Key Features | Reference |

| Supramolecular Gels | Hydrogels formed by the self-assembly of tetrazine-functionalized polymers and metal ions. | Combines Diels-Alder reactivity and metal coordination for tunable properties. | researchgate.netnih.gov |

| Coordination Polymers/MOFs | Extended structures formed by the coordination of metal ions with tetrazine-based ligands. | Exhibit interesting electronic and magnetic properties due to charge transfer and can show enhanced anion-π interactions. | researchgate.netrsc.orgrsc.org |

| Gold Nanoclusters | Nanoparticles synthesized using tetrazines in a one-pot method. | Simple synthesis of narrowly dispersed nanoparticles. | researchgate.net |

Leveraging Computational Chemistry for Rational Design of New Tetrazine-Based Functional Systems

Computational chemistry is becoming an indispensable tool for accelerating the discovery and development of new tetrazine-based functional systems. By providing insights into reaction mechanisms, reactivity, and electronic properties, computational methods can guide experimental efforts and enable the rational design of molecules with desired characteristics.

A key application of computational chemistry is the large-scale screening of tetrazine derivatives for specific applications. chemrxiv.orgchemrxiv.org For example, automated computational screening tools have been developed to assess the reactivity of a vast library of tetrazines in bioorthogonal reactions, such as the cycloaddition with trans-cyclooctenes. chemrxiv.orgchemrxiv.org This allows for the rapid identification of candidates with optimal reaction kinetics, a crucial factor in applications like in vivo imaging. chemrxiv.org

Density Functional Theory (DFT) calculations are widely used to explore the mechanisms of tetrazine reactions. researchgate.net For instance, DFT studies have been employed to elucidate the pathways of [4+2] and [2+2] cycloadditions of tetrazines with arynes, revealing that the former proceeds via a concerted mechanism while the latter involves diradical intermediates. researchgate.net Computational methods are also crucial for understanding unexpected reactivity, such as the solvent-dependent selectivity of tetrazine reactions with enamines. nih.gov DFT calculations revealed a novel reaction pathway involving C-N bond formation, deprotonation, and a 3,3-sigmatropic rearrangement, explaining the observed N1/N4 cycloaddition in the presence of HFIP. nih.gov

Furthermore, computational chemistry is instrumental in the design of new functional materials. Quantum-chemical methods are used to design and predict the properties of novel high-energy materials based on tetrazine scaffolds, such as those fused with triazole rings. researchgate.net These calculations can predict key parameters like heat of formation, detonation velocity, and thermal stability, guiding the synthesis of next-generation energetic materials. researchgate.net

| Computational Approach | Application | Impact | Reference |

| Automated Computational Screening | High-throughput assessment of tetrazine reactivity in bioorthogonal reactions. | Rapid identification of tetrazine derivatives with desired reaction kinetics for applications like in vivo imaging. | chemrxiv.orgchemrxiv.org |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, including cycloadditions and rearrangements. | Provides a deeper understanding of reactivity and selectivity, enabling the rational control of chemical transformations. | nih.govresearchgate.net |

| Quantum-Chemical Methods | Design and prediction of properties of new functional materials, such as high-energy materials. | Guides the synthesis of novel materials with tailored properties, such as enhanced stability and performance. | researchgate.net |

Q & A

Q. What are the common synthetic routes for 3,6-Bis(4-bromophenyl)-1,2,4,5-tetrazine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via [3+2] cycloaddition or nucleophilic substitution. For example, 3,6-bis-propargyloxy-1,2,4,5-tetrazine reacts with aryl azides under click chemistry conditions to form energetic polymers . Optimization involves controlling stoichiometry (1:1.05 ratio of tetrazine to azide), solvent selection (e.g., THF or dioxane), and temperature (60–80°C). Post-synthetic purification via recrystallization in ethanol/ether mixtures improves purity (>95%) .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- FTIR : Identifies N–H and C–Br stretches (600–800 cm⁻¹ for C-Br; 3300–3400 cm⁻¹ for N–H in dihydrotetrazine intermediates) .

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.0 ppm; tetrazine ring carbons at δ 160–170 ppm) .

- XRD : Resolves crystal packing and π-stacking interactions (e.g., d-spacing ~3.5 Å between tetrazine rings) .

Advanced Research Questions

Q. How does the electron-deficient nature of the tetrazine ring influence its reactivity in inverse electron-demand Diels-Alder (IEDDA) reactions?

- Methodological Answer : The electron-deficient 1,2,4,5-tetrazine acts as a diene in IEDDA reactions with electron-rich dienophiles (e.g., trans-cyclooctenes). Reactivity is quantified via second-order rate constants (k₂ ~1–10 M⁻¹s⁻¹) using stopped-flow UV-Vis spectroscopy. Substituent effects: Electron-withdrawing groups (e.g., Br at para positions) enhance dienophilicity by lowering the LUMO energy (ΔLUMO ≈ −2.5 eV via DFT) .

Q. What strategies are employed to enhance the thermal stability and energetic performance of tetrazine derivatives in propellant formulations?

- Methodological Answer :

- N-Oxidation : Introducing N-oxide groups (e.g., 2,4-di-N-oxide) increases density (Δρ ≈ +0.2 g/cm³) and detonation velocity (VD ≈ 9,500 m/s) .

- Metal Complexation : Cobalt salts of tetrazine derivatives (e.g., Co(C₄H₂N₁₄)·4H₂O) stabilize thermal decomposition (Tdec >250°C) via coordination, reducing activation energy (Ea ≈150 kJ/mol via Kissinger analysis) .

- Additive Blending : Combining with glycidyl azide polymer (GAP) improves burn rates while maintaining sensitivity thresholds (IS >20 J) .

Q. How can computational methods like DFT predict the electronic structure and reactivity of bromophenyl-tetrazine derivatives?

- Methodological Answer :

- DFT Settings : B3LYP/6-31G(d) optimizes geometry and calculates frontier orbitals. Exact exchange terms improve thermochemical accuracy (error <2.4 kcal/mol for atomization energies) .

- Reactivity Descriptors : Fukui indices (f⁻) identify nucleophilic sites (e.g., tetrazine N atoms) for functionalization. HOMO-LUMO gaps (~3.5 eV) correlate with IEDDA reactivity .

Q. What discrepancies exist in reported thermal decomposition kinetics, and how can they be resolved experimentally?

- Methodological Answer : Variations in activation energy (Ea) arise from differing methods (e.g., DSC vs. TG/DTG). For this compound, Ea ranges from 120–180 kJ/mol. Standardization using iso-conversional methods (e.g., Flynn-Wall-Ozawa) and controlled heating rates (2–20°C/min) reduces discrepancies. Inert atmosphere (N₂ or Ar) prevents oxidative side reactions .

Q. How can bromophenyl-tetrazine derivatives be tailored for bioorthogonal applications in live-cell imaging?

- Methodological Answer :

- Fluorophore Conjugation : Attaching tetrazine to fluorophores (e.g., Cy5) enables real-time tracking via IEDDA with TCO-tagged biomolecules. Reaction kinetics (t1/2 <1 min) are optimized using PBS buffer (pH 7.4) at 37°C .

- Solubility Engineering : PEGylation (e.g., mPEG₅₀₀) enhances aqueous solubility (>10 mg/mL) without compromising reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。